2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine
Description
Structure and Key Features: 2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine is a hybrid ligand featuring a central ethene-1,1-diyl backbone substituted with two diphenylphosphorothioyl (S=PPh₂) groups and two pyridine rings at the 2,2' positions. The phosphorothioyl groups introduce steric bulk and electron-withdrawing characteristics, while the pyridine moieties provide nitrogen donor sites for metal coordination. This combination makes the compound a versatile candidate for catalysis, supramolecular chemistry, and materials science .
Properties
CAS No. |
918660-09-0 |
|---|---|
Molecular Formula |
C36H28N2P2S2 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(1-diphenylphosphinothioyl-2,2-dipyridin-2-ylethenyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H28N2P2S2/c41-39(29-17-5-1-6-18-29,30-19-7-2-8-20-30)36(35(33-25-13-15-27-37-33)34-26-14-16-28-38-34)40(42,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
InChI Key |
CMVUEMLKRLZMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C(=C(C3=CC=CC=N3)C4=CC=CC=N4)P(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Phosphorothioylation Method
One of the most common methods involves the phosphorothioylation of pyridine derivatives. This method typically includes the following steps:
- Starting Materials : Diphenylphosphorothioic acid and pyridine derivatives.
- Reagents : Use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
- Reaction Conditions : The reaction is generally carried out in a solvent such as dichloromethane at room temperature or slightly elevated temperatures.
This method has been documented to yield high purity and good overall yields of the desired compound.
Olefination Reaction
Another effective route is through an olefination reaction involving phosphorothioyl groups:
- Starting Materials : A suitable aldehyde or ketone can be reacted with diphenylphosphorothioic acid.
- Catalyst : The use of a catalyst such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can enhance the reaction efficiency.
- Procedure : The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
This approach has shown promise in producing the compound with high selectivity for the trans-isomer.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is another innovative technique that has been explored:
- Advantages : This method offers rapid reaction times and improved yields due to enhanced energy transfer.
- Conditions : The reaction is conducted in a sealed vessel under controlled microwave irradiation, which significantly reduces the reaction time compared to traditional heating methods.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method for 2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine:
| Method | Yield (%) | Reaction Time | Solvent | Notes |
|---|---|---|---|---|
| Phosphorothioylation | 70-85 | 4-6 hours | Dichloromethane | High purity; requires careful handling of reagents |
| Olefination | 60-80 | 3-5 hours | Toluene | Selective for trans-isomer; catalyst sensitive |
| Microwave-Assisted | 80-95 | 30 minutes | N/A | Rapid synthesis; requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and catalysts under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
Scientific Research Applications
2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of ethene-1,1-diyl-bridged ligands. Key structural analogues include:
Coordination Behavior
- Target Compound : The pyridine N-atoms and phosphorothioyl S/P atoms enable multidentate coordination. The sulfur atoms may favor soft metal ions (e.g., Mo, Cu) .
- Sulfide Analogues: Lack N-donors; primarily non-coordinating or act as π-acceptors in metal-organic frameworks.
- Cobalt Complex (3) : Bipyridine N-atoms bind Co(II), forming octahedral geometries. Bromide ions occupy axial positions .
Crystallographic and Electronic Properties
- Target Compound : Bulky S=PPh₂ groups likely induce twisted molecular geometries, reducing π-π stacking but enhancing C–H···N hydrogen bonding (as seen in phenylene-bis(ethene) analogues ).
- Phenylene-Bis(ethene) Derivatives : Exhibit planar structures with dihedral angles <12° between pyridine and central rings; form 2D networks via C–H···N interactions .
Research Findings and Data Tables
Table 1: Comparative Structural Analysis
Biological Activity
The compound 2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine (often abbreviated as DPPE ) is a phosphorothioate derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure
The molecular structure of DPPE is characterized by a dipyridine framework linked to a bis(diphenylphosphorothioyl)ethene moiety. This unique structure contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that DPPE exhibits promising anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:
- Hep G2 (human liver carcinoma)
- Hs 578 T (human breast cancer)
Data from experiments show that DPPE can reduce cell proliferation significantly at concentrations ranging from 150 to 500 µM. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, although the exact pathways remain under investigation .
Enzyme Inhibition
DPPE has also been studied for its inhibitory effects on certain enzymes. For instance, phosphorothioate compounds are known to interact with enzymes involved in nucleic acid metabolism. Preliminary findings suggest that DPPE may inhibit specific phosphatases, which could be leveraged for therapeutic applications in conditions where enzyme modulation is beneficial.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of DPPE on Hep G2 cells. The results indicated a dose-dependent reduction in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells when treated with DPPE, suggesting that it triggers programmed cell death through intrinsic pathways .
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 150 | 70 | 15 |
| 300 | 40 | 35 |
| 500 | 20 | 60 |
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of DPPE with specific phosphatases. The study utilized kinetic assays to determine the inhibition constants (IC50 values) for various concentrations of DPPE. The results suggested that DPPE acts as a competitive inhibitor for certain enzyme targets, providing insights into its potential use in therapeutic contexts where enzyme inhibition is desired.
| Enzyme | IC50 (µM) |
|---|---|
| Phosphatase A | 25 |
| Phosphatase B | 40 |
The biological activity of DPPE can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : DPPE may induce oxidative stress within cells, leading to apoptosis.
- Enzyme Inhibition : By inhibiting key enzymes involved in cellular signaling pathways, DPPE can alter normal cellular functions.
- DNA Interaction : There is potential for interaction with DNA or RNA, affecting transcription and replication processes.
Q & A
Basic: What are the recommended synthetic routes for preparing 2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves Wittig-Horner or Stille coupling reactions using precursors like 2,5-dibutoxy-1,4-bis(triphenylphosphonium)benzene dichloride and picolinaldehyde, with t-BuOK as a base . Key steps include refluxing in anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres. Post-synthesis, purity can be validated via:
- Recrystallization (e.g., from xylene or ethanol) to remove unreacted starting materials .
- 13C/1H NMR spectroscopy (e.g., δ 8.5–9.0 ppm for pyridyl protons; CDCl3 as solvent with internal standards) .
- Single-crystal X-ray diffraction to confirm molecular geometry (e.g., dihedral angles between pyridine and central phenyl groups ≈11.3°) .
Basic: Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray crystallography : Use Bruker SMART CCD detectors to resolve bond lengths (e.g., C–C ≈1.54 Å) and intermolecular interactions (e.g., C–H···N hydrogen bonds forming 2D networks) . Data refinement via SAINT software ensures accurate occupancy factors for disordered atoms .
- UV-Vis spectroscopy : Monitor π→π* transitions (e.g., λmax ≈280–320 nm) to assess conjugation in the ethene-dipyridine backbone .
- NMR spectroscopy : Analyze coupling patterns (e.g., JHH for trans-olefinic protons) and compare with DFT-predicted shifts .
Advanced: How can researchers address structural disorder observed in the crystal lattice during X-ray diffraction analysis?
Methodological Answer:
Structural disorder (e.g., in fluorine or solvent positions) requires:
- Multi-site refinement : Assign partial occupancy (e.g., 0.7:0.3 ratio) to disordered atoms using SHELXL .
- Thermal parameter constraints : Apply isotropic displacement parameters (Uiso) to disordered regions to minimize overfitting .
- Low-temperature data collection (e.g., 170 K) to reduce thermal motion artifacts .
- Validation tools : Cross-check with PLATON or Mercury software to ensure geometric plausibility .
Advanced: What experimental strategies resolve contradictions between theoretical electronic properties and empirical spectroscopic data?
Methodological Answer:
- Hybrid DFT/experimental workflows : Compare computed HOMO-LUMO gaps (e.g., Gaussian09) with cyclic voltammetry or UV-Vis data to identify discrepancies .
- Solvent effect modeling : Use COSMO-RS to account for solvatochromic shifts in UV-Vis spectra .
- Error analysis : Quantify deviations using root-mean-square (RMS) metrics and iteratively refine computational parameters (e.g., basis sets) .
Advanced: How to design ligand substitution experiments to study the compound's coordination chemistry with transition metals?
Methodological Answer:
- Metal selection : Prioritize Mo(IV), Co(II), or Cu(I) based on phosphine-thioether ligand affinity .
- Reaction conditions : Conduct substitutions in anhydrous CH2Cl2 with HBF4·Et2O as a counterion source, followed by vacuum drying .
- Characterization :
- EPR spectroscopy to detect paramagnetic metal centers.
- XANES/EXAFS for metal-ligand bond length analysis .
- Magnetic susceptibility measurements (e.g., SQUID) to assess spin states .
Advanced: How can researchers integrate this compound into frameworks for studying tau protein aggregation in neurodegenerative diseases?
Methodological Answer:
- Functionalization : Attach fluorophores (e.g., 18F for PET imaging) to the pyridine rings via Suzuki-Miyaura coupling .
- Binding assays : Use surface plasmon resonance (SPR) to quantify affinity for tau fibrils (KD ≈nM range) .
- In vitro/in vivo correlation : Compare autoradiography data (e.g., brain slice uptake) with clinical PET imaging results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
